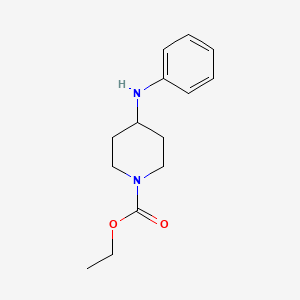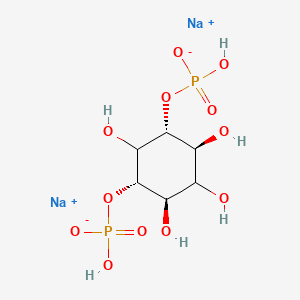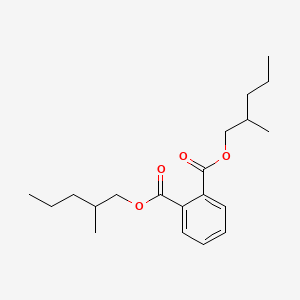
1-Phenanthrol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthrol-d9 is a stable isotope labelled metabolite . It is a type of Polycyclic Aromatic Hydrocarbon (PAH) and is used as a reference material for smoking-related substances .
Synthesis Analysis
The synthesis of 1-Phenanthrol derivatives can be achieved through a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Molecular Structure Analysis
The molecular formula of this compound is C14HD9O . It has a molecular weight of 203.28 .Chemical Reactions Analysis
The chemical reactions involving 1-Phenanthrol derivatives are typically facilitated by a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 203.28 and a molecular formula of C14HD9O . It has a beige appearance .Aplicaciones Científicas De Investigación
Environmental Studies and Biodegradation
Phenanthrene, as a representative PAH, is often studied for its environmental persistence, toxicity, and biodegradation pathways. Sphingomonads, a group of bacteria, have been identified as effective degraders of phenanthrene in contaminated soils and sediments. This biodegradation process is crucial for remediating PAH-contaminated environments and understanding the microbial degradation mechanisms of PAHs (Waigi et al., 2015).
Biological Activities and Pharmacological Research
Phenanthrene derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Research into these compounds has led to the identification of potential therapeutic applications and mechanisms of action. For instance, phenanthrene-based compounds have been investigated for their cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Jhingran et al., 2021). Additionally, the role of the endocannabinoid system, where phenanthrene derivatives might interact, has been explored in neurodegenerative diseases, suggesting a putative role in therapeutic interventions (Di Iorio et al., 2013).
Analytical Methods and Sensor Development
The study of phenanthrene and its derivatives extends to the development of analytical methods and sensors for detecting PAHs in environmental samples. Electrochemical sensors and biosensors, for example, have been enhanced by incorporating phenazine or polytriphenylmethane redox polymers with carbon nanotubes, improving the performance of sensing devices for PAH detection (Barsan et al., 2015).
Mecanismo De Acción
Target of Action
1-Phenanthrol-d9, a specialized variant of 3-phenanthrol, primarily acts as a chelating agent . It plays a crucial role in exploring the involvement of metal ions in biological systems . Its applications include examining metal ion interactions with proteins, enzymes, and DNA, encompassing zinc, copper, and iron binding studies .
Mode of Action
The underlying mechanism of action of this compound involves the formation of a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties . The interaction between this compound and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of a compound .
Análisis Bioquímico
Biochemical Properties
1-Phenanthrol-d9 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for the differentiation between the labeled and unlabeled forms of the compound. This interaction helps in understanding the metabolic fate of the compound and its role in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses. Additionally, its impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates. This binding interaction is crucial for understanding how this compound exerts its effects at the molecular level. Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments. Its degradation products can also influence cellular functions, necessitating careful monitoring of its stability. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can provide insights into the compound’s prolonged impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects observed in studies include alterations in enzyme activity and metabolic flux. At high doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels. The deuterium labeling allows for precise tracking of these pathways, providing valuable insights into the compound’s metabolic fate .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenanthrol-d9 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "9,10-dideuterophenanthrene", "2-bromobenzoic acid", "potassium carbonate", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "9,10-dideuterophenanthrene is reacted with 2-bromobenzoic acid in the presence of potassium carbonate to form 1-(2-bromobenzoyl)-9,10-dideuterophenanthrene.", "1-(2-bromobenzoyl)-9,10-dideuterophenanthrene is hydrogenated using palladium on carbon and hydrogen gas to form 1-(2-benzoylphenanthrol-d9).", "1-(2-benzoylphenanthrol-d9) is reduced using sodium borohydride in acetic acid to form 1-Phenanthrol-d9.", "1-Phenanthrol-d9 is purified using a mixture of sodium hydroxide, hydrochloric acid, and water to form the final product." ] } | |
Número CAS |
922510-23-4 |
Fórmula molecular |
C14H10O |
Peso molecular |
203.288 |
Nombre IUPAC |
2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
GTBXZWADMKOZQJ-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |
Sinónimos |
Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
